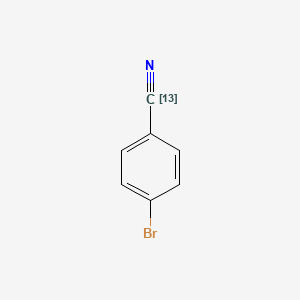

4-Bromobenzonitrile-cyano-13C

Description

Significance of Carbon-13 Isotopic Enrichment for Mechanistic Elucidation and Advanced Characterization

Carbon-13 (¹³C) is a stable isotope of carbon that accounts for about 1.1% of all natural carbon on Earth. wikipedia.org Enriching a compound with ¹³C at a specific position provides a powerful tool for scientists. This isotopic enrichment is particularly significant for elucidating reaction mechanisms and for advanced material characterization. numberanalytics.comwiley.com

The primary advantage of ¹³C labeling lies in its utility in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. wikipedia.org Carbon-13 has a nuclear spin that makes it detectable by NMR, and its increased mass is readily identified by mass spectrometry. wikipedia.orgnumberanalytics.com By tracking the position of the ¹³C atom in the products of a reaction, chemists can deduce the step-by-step process, or mechanism, by which the reaction occurs. wiley.comfiveable.me This is invaluable for understanding fundamental chemical transformations.

In the realm of materials science, ¹³C enrichment helps in characterizing the structure and dynamics of complex molecules and materials. dukekunshan.edu.cnmtu.eduuni-augsburg.de For instance, solid-state NMR of ¹³C-labeled materials can provide detailed information about the arrangement of molecules in a solid and how they move, which is crucial for designing new materials with specific properties.

Furthermore, stable isotope labeling with ¹³C is a key technique in metabolic research. nih.govjove.combiorxiv.org By introducing ¹³C-labeled compounds into cells or organisms, scientists can trace metabolic pathways, identify novel metabolites, and quantify the flow of molecules through these pathways. nih.govresearchgate.netnih.gov This has profound implications for understanding health and disease. lifetechindia.com

| Application Area | Significance of ¹³C Enrichment |

| Mechanistic Chemistry | Allows for the tracking of carbon atoms through a reaction, providing direct evidence for proposed mechanisms. wiley.comfiveable.me |

| NMR Spectroscopy | The ¹³C nucleus is NMR-active, and its signal provides detailed information about the chemical environment of the labeled carbon. numberanalytics.comfiveable.me |

| Mass Spectrometry | The increased mass of the ¹³C isotope allows for easy differentiation and tracking of labeled molecules and their fragments. wikipedia.org |

| Materials Science | Enables detailed characterization of molecular structure, dynamics, and interactions within materials. dukekunshan.edu.cnmtu.edu |

| Metabolic Research | Used as a tracer to map metabolic pathways and quantify metabolic fluxes in living systems. nih.govjove.combiorxiv.org |

Overview of Benzonitriles as Precursors and Functional Moieties in Organic Chemistry and Materials Science

Benzonitriles, which are aromatic compounds containing a cyano (-C≡N) group attached to a benzene (B151609) ring, are versatile building blocks in organic synthesis. atamankimya.comwikipedia.org The cyano group can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, making benzonitriles valuable precursors for the synthesis of a wide range of organic molecules. atamankimya.comsparkl.me They are used in the production of pharmaceuticals, agrochemicals, and dyes. atamankimya.comontosight.ai

In materials science, the benzonitrile (B105546) moiety is incorporated into polymers and other materials to impart specific properties. dukekunshan.edu.cnontosight.ai For example, the polarity and rigidity of the benzonitrile unit can influence the thermal and mechanical properties of a material. Benzonitrile derivatives are also being explored for their potential in developing new diagnostic tools and therapeutic agents. ontosight.ai

| Application | Role of Benzonitriles |

| Organic Synthesis | Versatile precursors for the synthesis of amines, amides, carboxylic acids, and other functional groups. atamankimya.comwikipedia.orgyoutube.com |

| Pharmaceuticals | A key structural component in various active pharmaceutical ingredients. ontosight.aiontosight.ai |

| Agrochemicals | Used in the synthesis of certain herbicides and pesticides. atamankimya.comresearchgate.net |

| Materials Science | Incorporated into polymers and functional materials to tailor their properties. dukekunshan.edu.cnontosight.ai |

| Coordination Chemistry | Form complexes with transition metals that serve as useful synthetic intermediates. atamankimya.comwikipedia.org |

Rationale for Selective ¹³C Labeling at the Cyano Position of 4-Bromobenzonitrile (B114466) for Targeted Research

Selectively placing a ¹³C label on the cyano carbon of 4-bromobenzonitrile creates a powerful probe for a variety of research applications. The bromine atom on the benzene ring provides a reactive site for further chemical modifications, while the ¹³C-labeled cyano group acts as a spectroscopic reporter. bohrium.comnih.gov

This specific labeling is particularly useful for studying reactions that involve the cyano group. By monitoring the ¹³C NMR signal or the mass of fragments containing the cyano carbon, researchers can gain precise information about the fate of this group during a chemical transformation. bohrium.comresearchgate.net For example, it can be used to investigate the mechanisms of reactions where the nitrile is converted to other functional groups or participates in cycloadditions.

In materials science, 4-bromobenzonitrile-cyano-¹³C can be incorporated into larger molecules or polymers. The ¹³C label then serves as a localized probe to study the structure and dynamics of the material at a specific site using techniques like solid-state NMR. researchgate.net

| Advantage | Description |

| Spectroscopic Probe | The ¹³C-labeled cyano group provides a distinct signal in NMR and mass spectrometry for easy tracking. bohrium.comnih.gov |

| Mechanistic Insight | Allows for the precise determination of the role and transformation of the cyano group in chemical reactions. researchgate.net |

| Site-Specific Analysis | Enables the study of local structure and dynamics when incorporated into larger molecules or materials. researchgate.net |

| Synthetic Versatility | The bromo-substituent allows for further chemical modifications, expanding its research applications. |

Historical Context of ¹³C-Labeled Nitrile Synthesis and Applications in Academic Studies

The synthesis of isotopically labeled compounds has a rich history intertwined with the development of modern chemistry. nih.gov The use of ¹³C-labeled compounds began to flourish with the advancement of analytical techniques like NMR and mass spectrometry. wikipedia.org

Early methods for introducing a ¹³C label into a nitrile often involved the use of ¹³C-labeled cyanide salts, such as potassium cyanide (K¹³CN). nih.govoup.comnih.gov These salts could be used in nucleophilic substitution reactions to displace a leaving group and introduce the ¹³C-labeled cyano group. nih.govnih.gov For example, treating an alkyl or aryl halide with K¹³CN is a common method for synthesizing ¹³C-labeled nitriles. nih.govoup.com

Over the years, more sophisticated methods have been developed for the synthesis of ¹³C-labeled nitriles, providing greater control and efficiency. nih.gov These labeled nitriles have been instrumental in a wide range of academic studies, from fundamental investigations of reaction mechanisms to the elucidation of complex biological pathways. researchgate.netnih.govnih.gov The ability to selectively introduce a ¹³C label into the nitrile functionality has provided chemists and biochemists with an indispensable tool for molecular exploration. sparkl.meresearchgate.net

| Milestone | Description |

| Early Syntheses | Utilization of ¹³C-labeled cyanide salts (e.g., K¹³CN) in nucleophilic substitution reactions. nih.govoup.comnih.gov |

| Analytical Advancements | The development of NMR and mass spectrometry spurred the demand for and application of ¹³C-labeled compounds. wikipedia.org |

| Mechanistic Studies | ¹³C-labeled nitriles used to trace the fate of the cyano group in various chemical transformations. researchgate.net |

| Biochemical Applications | Employed as tracers to study the metabolism of nitrile-containing compounds in biological systems. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4BrN |

|---|---|

Molecular Weight |

183.01 g/mol |

IUPAC Name |

4-bromobenzonitrile |

InChI |

InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i5+1 |

InChI Key |

HQSCPPCMBMFJJN-HOSYLAQJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[13C]#N)Br |

Canonical SMILES |

C1=CC(=CC=C1C#N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromobenzonitrile Cyano 13c

Strategies for Site-Specific Carbon-13 Isotopic Incorporation into Nitrile Groups

The primary challenge in synthesizing 4-Bromobenzonitrile-cyano-¹³C is the precise and efficient introduction of the ¹³C isotope into the nitrile functional group. Several synthetic strategies have been developed to achieve this, ranging from classical nucleophilic substitution to modern transition metal-catalyzed cross-coupling reactions.

Utilization of [¹³C]Cyanide Sources (e.g., K¹³CN, Na¹³CN) in Nucleophilic Substitution Reactions

One of the most direct methods for introducing a labeled cyano group is through nucleophilic substitution. The Rosenmund-von Braun reaction, a classic method for synthesizing aryl nitriles, involves the reaction of an aryl halide with a copper(I) cyanide salt at elevated temperatures. By employing an isotopically labeled cyanide source, such as potassium [¹³C]cyanide (K¹³CN), this reaction can be adapted for isotopic labeling.

For instance, the synthesis of [¹³C]-labeled aromatic nitriles can be achieved by reacting an iodoaromatic substrate with a mixture of K¹³CN and copper(I) iodide in an aprotic solvent at high temperatures. researchgate.net This approach directly incorporates the ¹³C-labeled cyanide into the aromatic ring, replacing the iodine atom. This method avoids the need to pre-prepare labeled copper(I) cyanide. researchgate.net

Reaction Scheme: Ar-I + K¹³CN --(CuI, High Temp.)--> Ar-¹³CN + KI

While effective, this method often requires harsh reaction conditions, including high temperatures, which may not be suitable for substrates with sensitive functional groups.

Palladium-Catalyzed Cross-Coupling Reactions Involving ¹³C-Labeled Cyanide Precursors

Modern synthetic organic chemistry offers a milder and more versatile alternative to traditional methods through palladium-catalyzed cross-coupling reactions. These reactions have become one of the most popular and efficient methodologies for preparing substituted aromatic nitriles. researchgate.net This approach allows for the cyanation of aryl halides (chlorides, bromides, iodides) and pseudo-halides (triflates) under significantly gentler conditions.

For the synthesis of 4-Bromobenzonitrile-cyano-¹³C, 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene could serve as the starting material. The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) or Pd₂(dba)₃, in conjunction with a phosphine (B1218219) ligand and a labeled cyanide source. Zinc [¹³C]cyanide (Zn(¹³CN)₂) is a frequently used reagent in these transformations due to its lower toxicity and high reactivity. researchgate.netchemrxiv.org Nickel-catalyzed methodologies have also emerged as powerful alternatives for late-stage carbon isotope exchange on aryl nitriles, demonstrating broad substrate scope and exceptional functional group tolerance. chemrxiv.org

Table 1: Comparison of Catalytic Systems for ¹³C-Cyanation of Aryl Halides This table is interactive. You can sort and filter the data.

| Catalyst System | Cyanide Source | Substrate | Conditions | Typical Yield/Incorporation | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Zn(¹³CN)₂ | Aryl Halide | DMF, Microwave | Good to Excellent | researchgate.net |

| NiCl₂(PMe₃)₂ / BPh₃ | Zn(¹³CN)₂ | Aryl Nitrile (for exchange) | NMP, 80 °C | High Yield & Enrichment | chemrxiv.org |

| CuI | K¹³CN | Aryl Iodide | Aprotic Solvent, High Temp. | Good | researchgate.net |

These catalytic methods offer significant advantages, including higher yields, broader functional group compatibility, and milder reaction conditions compared to traditional nucleophilic substitution.

Multi-Step Conversions and Functional Group Transformations with ¹³C-Labeled Intermediates

An alternative strategy involves introducing the ¹³C label at an earlier stage of the synthesis and then converting the labeled intermediate into the final nitrile product. This multi-step approach provides flexibility and can be advantageous if the direct cyanation of the final substrate is challenging.

One common pathway is the dehydration of a primary amide. If one were to synthesize 4-bromo-[amide-¹³C]benzamide, this intermediate could then be dehydrated using standard reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-Bromobenzonitrile-cyano-¹³C.

Another route begins with a ¹³C-labeled carboxylic acid. For example, a synthesis could start with a ¹³C-labeled Grignard reagent or organolithium compound reacting with CO₂ to form a labeled carboxylic acid. This acid can then be converted to the primary amide and subsequently dehydrated to the nitrile. A reported synthesis of a ¹³C-labeled fatty acid involved treating a bromoalkane with K¹³CN to form the nitrile, which was then hydrolyzed to the carboxylic acid, demonstrating the nitrile's role as a key intermediate for other functional groups. nih.gov This process can be conceptually reversed to form the nitrile from an acid.

Development of Economically Viable and High-Yielding Synthetic Routes for Isotope Enrichment

The economic viability of synthesizing 4-Bromobenzonitrile-cyano-¹³C is heavily dependent on two factors: the cost of the enriched ¹³C source material and the efficiency of the synthetic reactions. Carbon-13 has a natural abundance of approximately 1.1%, making its enrichment a costly and energy-intensive process.

Industrial-scale production of ¹³C is often achieved through the cryogenic distillation of carbon monoxide (CO) or methane (B114726) (CH₄). researchgate.nettn-sanso.co.jp These processes require very tall distillation columns (often over 100 meters) and significant time to achieve high levels of enrichment (e.g., >99 atom%). researchgate.netpnnl.gov The high capital and operational costs of these facilities are the primary contributors to the high price of ¹³C-labeled precursors.

Recent research has focused on developing more scalable and cost-effective enrichment methods. nih.gov Innovations include:

Microchannel Distillation (MCD): This technology can dramatically shorten the required column length for distillation, potentially reducing both capital and energy costs. pnnl.gov

CO₂ Electroreduction: This method has been shown to favor the ¹²C isotope, leaving the unreacted CO₂ stream enriched in ¹³C. This could offer a less energy-intensive pathway to produce moderately enriched feedstock. nih.gov

Carbon Tetrafluoride (CF₄) Distillation: Using the inert gas CF₄ for distillation presents a safer, though less efficient, alternative to the flammable and toxic CO and CH₄. tn-sanso.co.jp

Table 2: Overview of ¹³C Isotope Enrichment Technologies This table is interactive. You can sort and filter the data.

| Method | Feedstock | Key Advantage | Key Disadvantage | Reference |

|---|---|---|---|---|

| Cryogenic Distillation | Carbon Monoxide (CO) | High separation factor | CO is flammable and toxic; high energy cost | researchgate.nettn-sanso.co.jp |

| Cryogenic Distillation | Methane (CH₄) | Non-toxic | CH₄ is flammable; high energy cost | tn-sanso.co.jp |

| Cryogenic Distillation | Carbon Tetrafluoride (CF₄) | Inert and safe | Lower separation factor; CF₄ has high GWP | tn-sanso.co.jp |

| CO₂ Electroreduction | Carbon Dioxide (CO₂) | Potentially lower energy intensity | Currently achieves moderate enrichment | nih.gov |

| Microchannel Distillation | Various (e.g., CO) | Reduced equipment size and cost | Technology is still developing | pnnl.gov |

From a synthetic standpoint, economic viability is achieved by maximizing the incorporation of the expensive ¹³C isotope into the final product. Therefore, high-yielding reactions, such as the palladium-catalyzed cyanations discussed previously, are critical. A reaction with a 95% yield is far more economical than one with a 50% yield, as it wastes less of the valuable labeled precursor.

Purification Techniques and Isotopic Purity Verification for 4-Bromobenzonitrile-cyano-¹³C

After synthesis, the labeled compound must be rigorously purified to remove unreacted starting materials, catalysts, and byproducts. The verification of its chemical and isotopic purity is essential for its intended application.

Purification Techniques: Standard chromatographic techniques are employed for the purification of the final product.

Column Chromatography: This is a common laboratory-scale method for separating the target compound from impurities based on differential adsorption to a stationary phase, typically silica (B1680970) gel.

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is often used for final purification to achieve very high chemical purity.

Isotopic Purity Verification: Several analytical methods are used to confirm the successful incorporation of the ¹³C label and to quantify the level of enrichment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for verifying isotopic labeling. It can precisely measure the mass of the molecule, confirming the presence of the heavier ¹³C isotope. The relative intensities of the mass peaks for the labeled (M+1) and unlabeled (M) species allow for the calculation of isotopic enrichment. escholarship.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is invaluable for determining the exact location of the label within the molecule. The signal for the enriched carbon atom will be significantly enhanced. researchgate.net Furthermore, specialized NMR pulse sequences can be used to accurately measure ¹³C enrichment in complex mixtures. nih.gov

Table 3: Analytical Techniques for Purification and Verification This table is interactive. You can sort and filter the data.

| Technique | Purpose | Information Provided |

|---|---|---|

| Column Chromatography | Purification | Separation of the product from reaction impurities. |

| HPLC | Purification | High-resolution separation for achieving high chemical purity. |

| HRMS | Verification | Precise molecular weight; confirmation of ¹³C incorporation; quantification of isotopic enrichment. |

| ¹³C NMR | Verification | Site-specific location of the ¹³C label; structural confirmation. |

Atom Economy and Green Chemistry Considerations in Labeled Synthesis

The principles of green chemistry aim to design chemical processes that minimize waste and environmental impact. acs.org These principles are particularly relevant in isotopic labeling, where starting materials are precious and efficiency is paramount.

Atom Economy: Developed by Barry Trost, atom economy is a metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comwikipedia.org % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100%

Reactions with high atom economy, such as additions and rearrangements, are considered "greener" because they generate less waste. nih.gov In the context of synthesizing 4-Bromobenzonitrile-cyano-¹³C:

Nucleophilic Substitution (Rosenmund-von Braun type): C₇H₄BrI + K¹³CN → C₇H₄Br¹³N + KI. This reaction produces a stoichiometric amount of potassium iodide (KI) as waste, leading to a lower atom economy.

Other Green Chemistry Principles:

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org The shift from stoichiometric copper cyanide reactions to palladium-catalyzed methods is a clear example of applying this principle.

Safer Solvents and Reagents: Efforts to replace highly toxic cyanide sources like KCN with less hazardous alternatives (e.g., organocyanides) contribute to a safer and greener process. elsevierpure.comnih.gov The choice of solvent is also critical, with a focus on reducing the use of volatile and hazardous organic solvents.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, such as those enabled by photocatalysis, reduces the energy footprint of the synthesis.

By integrating these principles, the synthesis of 4-Bromobenzonitrile-cyano-¹³C can be made more efficient, safer, and environmentally sustainable, which is crucial given the high value and specialized applications of isotopically labeled compounds.

Advanced Spectroscopic Characterization Utilizing 13c Labeling

High-Resolution Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy is a primary technique for characterizing 4-Bromobenzonitrile-cyano-¹³C. The ¹³C label at the cyano carbon allows for direct observation and detailed analysis of this specific position within the molecule.

The chemical shift of the cyano carbon in a standard ¹³C NMR spectrum of benzonitrile (B105546) derivatives typically appears in the range of 110-125 ppm. oregonstate.edu This region is characteristic of carbons with sp hybridization involved in a triple bond. oregonstate.edu For 4-bromobenzonitrile (B114466), the electron-withdrawing nature of the bromine atom and the nitrile group influences the electronic environment of the entire aromatic ring.

Labeling the cyano carbon with ¹³C does not fundamentally alter its chemical environment, but it allows for a much stronger and more easily detectable signal. The primary isotopic effect on the chemical shift itself is negligible. However, secondary isotope effects can be observed if other atoms in the molecule are substituted with their isotopes, such as deuterium (B1214612) for hydrogen. nih.govrsc.org Deuterium substitution elsewhere in the molecule can cause small upfield shifts in the ¹³C signal of the labeled cyano group. rsc.org These long-range deuterium isotope effects can provide subtle information about molecular structure and conformation. nih.govrsc.org

Table 1: Typical ¹³C NMR Chemical Shift Ranges

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (R-C≡N) | 110 - 125 |

Note: Values are typical and can vary based on solvent and other molecular substituents. oregonstate.edu

The ¹³C label enables the measurement of various spin-spin coupling constants, which are invaluable for structural elucidation.

¹J(¹³C-¹⁴N) Coupling: The direct, one-bond coupling between the labeled ¹³C and the adjacent ¹⁴N nucleus is particularly informative. The ¹⁴N nucleus has a spin I=1, which should theoretically split the ¹³C signal into a 1:1:1 triplet. blogspot.com However, ¹⁴N is a quadrupolar nucleus, and its rapid relaxation often averages the coupling to a single, sometimes broadened, line. blogspot.com In molecules where the nitrogen atom is in a highly symmetric electronic environment, the quadrupolar relaxation is slower, and the ¹J(¹³C-¹⁴N) coupling can be resolved. blogspot.comrsc.org The magnitude of this coupling constant is related to the s-character of the carbon-nitrogen bond. rsc.org

ⁿJ(¹³C-¹³C) Coupling: Due to the low natural abundance of ¹³C (about 1.1%), observing coupling between two ¹³C nuclei in an unlabeled molecule is highly improbable. libretexts.org However, in a labeled compound, it is possible to measure coupling to other carbons if the molecule is doubly labeled or through satellite peaks in highly concentrated samples. These coupling constants provide direct evidence of the carbon skeleton connectivity. rsc.org

ⁿJ(¹³C-¹H) Coupling: Long-range coupling between the ¹³C-labeled cyano carbon and protons on the aromatic ring (typically two-bond, ²J, and three-bond, ³J) can also be measured. While standard ¹³C NMR is often proton-decoupled to simplify the spectrum, coupled spectra can reveal these interactions. acs.org The magnitude of these ⁿJ(¹³C-¹H) coupling constants can provide information about the geometry and electronic structure of the molecule. rubingroup.org

Table 2: Representative Spin-Spin Coupling Constants

| Coupling Type | Typical Value (Hz) | Information Provided |

|---|---|---|

| ¹J(¹³C-¹H) sp² | 150 - 200 | Hybridization |

| ¹J(¹³C-¹⁴N) | Variable, often unresolved | C-N bond character |

| ²J(¹³C-¹H) | 0 - 15 | Connectivity, geometry |

Note: Values are approximate and depend on the specific molecular structure. rsc.orgrubingroup.org

Dynamic NMR (DNMR) studies can be used to investigate processes such as conformational changes or restricted rotation within a molecule. By using a ¹³C-labeled compound, the cyano group can be used as a specific reporter on the dynamics of the molecule. For instance, if rotation around the C-CN bond were restricted, it could potentially be observed through changes in the ¹³C NMR spectrum at different temperatures. Isotopic labeling is a valuable tool in these studies, as it allows for the clear observation of a specific site within the molecule, even in complex systems. rsc.org

The ¹³C nucleus has a low gyromagnetic ratio and low natural abundance, leading to inherently low sensitivity in NMR experiments. nih.gov The cyano carbon, being a quaternary carbon (with no attached protons), suffers from an additional loss of sensitivity because it does not benefit from the Nuclear Overhauser Effect (NOE) that enhances signals of proton-bearing carbons during standard proton-decoupled experiments. oregonstate.edu

Polarization transfer techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), use the larger polarization of protons and transfer it to the less sensitive ¹³C nucleus via J-coupling. libretexts.orgunivr.ityoutube.com While these techniques are most commonly used to enhance signals for carbons with attached protons, modified sequences can be used to study quaternary carbons by utilizing long-range C-H couplings. libretexts.orgunivr.it This allows for a significant enhancement in the signal-to-noise ratio, making the detection of the labeled cyano carbon much more efficient. youtube.com

High-Resolution Mass Spectrometry (HRMS) and Isotope Ratio Mass Spectrometry (IRMS)

HRMS and IRMS are critical for verifying the success of the isotopic labeling and for quantifying the extent of ¹³C incorporation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the clear differentiation between the unlabeled 4-bromobenzonitrile and the ¹³C-labeled isotopologue. The mass difference between ¹²C and ¹³C is approximately 1.00335 Da. HRMS can easily resolve the molecular ions of the labeled (M+1) and unlabeled (M) species, confirming the presence of the label. nih.gov

By comparing the intensities of the mass spectral peaks corresponding to the labeled and unlabeled molecules, the isotopic purity can be determined. acs.orgrsc.org This provides a quantitative measure of the percentage of molecules that have successfully incorporated the ¹³C atom at the cyano position. acs.org Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for very precise measurement of isotope ratios, which can further refine the determination of isotopic abundance. vliz.befmach.itresearchgate.net These techniques are essential for validating the labeled compound before its use in further metabolic or mechanistic studies. mnms-platform.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-Bromobenzonitrile |

Elucidation of Fragmentation Pathways for 4-Bromobenzonitrile-cyano-13C and its Derivatives

The use of stable isotope labeling is a definitive method for tracking the fate of specific atoms within a molecule during mass spectrometry (MS) analysis. By replacing the naturally abundant ¹²C with ¹³C in the cyano group of 4-bromobenzonitrile, the fragmentation pathways can be mapped with high confidence. In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. The masses of these fragments provide a fingerprint of the molecule's structure.

When 4-Bromobenzonitrile-cyano-¹³C is analyzed, its molecular ion peak is shifted by one mass unit compared to the unlabeled compound. For instance, the unlabeled molecule has a molecular ion peak cluster corresponding to its isotopic composition, primarily at m/z (mass-to-charge ratio) 181 and 183, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). The cyano-¹³C labeled analogue will exhibit a corresponding cluster at m/z 182 and 184.

The true power of isotopic labeling is realized in tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented. The resulting product ions reveal which parts of the molecule contain the ¹³C label. For 4-Bromobenzonitrile, a common fragmentation pathway involves the loss of the bromine atom, and another involves the loss of the cyanide group.

Loss of Bromine: The fragmentation of the unlabeled compound shows a loss of Br to yield a C₇H₄N⁺ ion at m/z 102. In the ¹³C-labeled version, this corresponding fragment appears at m/z 103 (C₆H₄¹³CN⁺), confirming that the cyano group remains intact on the phenyl ring after bromine elimination.

Loss of Cyanide Radical: Another possible fragmentation is the loss of the cyanide radical (·CN). For the unlabeled molecule, this would result in a bromophenyl cation (C₆H₄Br⁺) at m/z 155 and 157. For the ¹³C-labeled molecule, the loss of the labeled cyanide radical (·¹³CN) would produce the same fragments at m/z 155 and 157, demonstrating that the entire labeled group has been cleaved.

Loss of Hydrogen Cyanide: The loss of a neutral hydrogen cyanide (HCN) molecule is also a potential pathway. In the unlabeled compound, this leads to ions at m/z 154 and 156. In the ¹³C-labeled analogue, this would correspond to the loss of H¹³CN, resulting in the same fragments at m/z 154 and 156.

This precise tracking allows researchers to propose and confirm fragmentation mechanisms, which is crucial for the structural identification of unknown compounds and for understanding reaction dynamics. wvu.edu

| Ion | Chemical Formula | Unlabeled m/z | Cyano-¹³C Labeled m/z | Inference |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | C₇H₄BrN⁺ | 181/183 | 182/184 | Confirms incorporation of one ¹³C atom. |

| [M-Br]⁺ | C₇H₄N⁺ | 102 | 103 | The ¹³C label is retained in the cyanophenyl fragment. |

| [M-CN]⁺ | C₆H₄Br⁺ | 155/157 | 155/157 | The fragment results from the loss of the ¹³C-labeled cyano group. |

Differentiation of Isotopologues and Isotopomers in Complex Mixtures

In analytical chemistry, it is often necessary to distinguish between molecules that are closely related in mass and structure. Mass spectrometry is a primary tool for this purpose, particularly when dealing with isotopologues and isotopomers. nih.govnih.gov

Isotopologues are molecules that differ only in their isotopic composition. For example, 4-bromobenzonitrile (all ¹²C) and 4-Bromobenzonitrile-cyano-¹³C are isotopologues. They are readily distinguished by their one-mass-unit difference in the molecular ion peak in a mass spectrum. nih.gov

Isotopomers are isomers that have the same number of each isotope of each element but differ in the positions of the isotopic atoms. For instance, 4-Bromobenzonitrile-cyano-¹³C and 4-bromobenzonitrile-1-¹³C (where the ¹³C is at the bromine-bearing carbon of the phenyl ring) are isotopomers. They have the same molecular weight and cannot be distinguished by a simple mass measurement.

Differentiation of isotopomers requires fragmentation analysis using tandem mass spectrometry (MS/MS). By inducing fragmentation and analyzing the resulting product ions, the position of the isotopic label can be determined.

Consider the fragmentation pathway involving the loss of hydrogen cyanide (HCN).

For 4-Bromobenzonitrile-cyano-¹³C , fragmentation would lead to the loss of H¹³CN (a neutral loss of 28 Da).

For a ring-labeled isotopomer like 4-bromobenzonitrile-1-¹³C , fragmentation would involve the loss of H¹²CN (a neutral loss of 27 Da).

By precisely measuring these neutral losses or the masses of the resulting fragment ions, the original position of the ¹³C label can be deduced, allowing for the unambiguous differentiation of the isotopomers in a mixture. wvu.edu High-resolution mass spectrometry (HRMS) is particularly valuable in these analyses as it can measure masses with enough accuracy to confirm elemental compositions of fragments. nih.gov

| Isotopomer | Parent Ion (m/z) | Key Fragmentation | Product Ion (m/z) | Conclusion |

|---|---|---|---|---|

| 4-Bromobenzonitrile-cyano-¹³C | 182/184 | Loss of H¹³CN | 154/156 | Identifies label in the cyano group. |

| 4-Bromobenzonitrile-1-¹³C | 182/184 | Loss of H¹²CN | 155/157 | Identifies label in the phenyl ring. |

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Frequency Shifts

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, measures the vibrational frequencies of bonds within a molecule. These frequencies are highly sensitive to the masses of the atoms involved in the bond. The substitution of an atom with a heavier isotope leads to a predictable decrease in the vibrational frequency of the bond.

The C≡N triple bond stretch in nitriles gives rise to a sharp and intense absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. For aromatic nitriles like benzonitrile, this peak is found at approximately 2227-2230 cm⁻¹. frontiersin.org

When the ¹²C atom in the cyano group is replaced with a ¹³C atom, the reduced mass of the C≡N oscillator increases. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. This relationship allows for the prediction of the isotopic frequency shift.

The expected shift for the C≡N stretch can be calculated as follows:

The frequency for the ¹²C≡N bond (ν₁₂) is proportional to 1/√μ₁₂, where μ₁₂ is the reduced mass of the ¹²C-¹⁴N system.

The frequency for the ¹³C≡N bond (ν₁₃) is proportional to 1/√μ₁₃, where μ₁₃ is the reduced mass of the ¹³C-¹⁴N system.

This results in a calculated frequency for the ¹³C≡N stretch that is approximately 40-50 cm⁻¹ lower than that of the ¹²C≡N stretch. This significant and predictable shift provides a clear spectral signature for the presence and location of the ¹³C label. Both IR and Raman spectroscopy will show this shift, making them powerful, non-destructive methods for confirming isotopic substitution in 4-Bromobenzonitrile-cyano-¹³C.

| Compound | Vibrational Mode | Typical Frequency (cm⁻¹) in IR & Raman | Predicted Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| 4-Bromobenzonitrile (unlabeled) | ν(¹²C≡N) | ~2230 | N/A |

| 4-Bromobenzonitrile-cyano-¹³C | ν(¹³C≡N) | ~2185 | ~ -45 |

Applications in Mechanistic Organic and Inorganic Chemistry

Elucidation of Reaction Mechanisms via Isotopic Tracing and Fate Mapping

Isotopic tracing, or fate mapping, utilizes isotopically labeled molecules to follow the path of specific atoms throughout a chemical reaction. The ¹³C-label in 4-Bromobenzonitrile-cyano-¹³C acts as a spectroscopic marker, distinguishable from the natural abundance ¹²C atoms by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows for the unambiguous determination of the labeled carbon's final position in the product molecules, providing direct evidence for proposed mechanistic pathways.

Tracing Carbon Atom Rearrangements in Nucleophilic Reactions Involving the Cyano Group

In nucleophilic reactions targeting the electrophilic carbon of the cyano group, 4-Bromobenzonitrile-cyano-¹³C is invaluable for confirming the reaction pathway. For instance, in the hydrolysis of a nitrile to a carboxylic acid, the ¹³C label is expected to be found at the carbonyl carbon of the resulting 4-bromobenzoic acid. Any deviation from this outcome would suggest an unexpected rearrangement.

Similarly, in reactions like the addition of Grignard reagents or organolithium compounds to the nitrile, isotopic labeling confirms that the central carbon of the resulting imine, and subsequently the ketone (after hydrolysis), originates from the nitrile functionality. If the reaction were to proceed through an unforeseen pathway involving fragmentation and recombination, the position of the ¹³C label would reveal this complexity.

Mechanistic Studies of Transition Metal-Catalyzed Reactions (e.g., Cross-Coupling, Hydrocyanation)

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, but their mechanisms can be intricate, involving multiple steps such as oxidative addition, transmetalation, and reductive elimination. uniurb.it The use of 4-Bromobenzonitrile-cyano-¹³C can shed light on these processes. While the bromo-substituent is the typical site for cross-coupling reactions (like Suzuki or Heck couplings), the stability and fate of the distal cyano group can also be monitored. The ¹³C label serves to verify that the cyano group remains a spectator throughout the catalytic cycle.

Conversely, in reactions that directly involve the nitrile, such as hydrocyanation or cycloadditions, the label is essential. The activation of the C-CN bond by transition metals is an area of significant research. researchgate.netresearchgate.net Using 4-Bromobenzonitrile-cyano-¹³C as a substrate allows researchers to track the cyano group's transfer and insertion, confirming whether it remains as a single unit or undergoes fragmentation. For example, in a palladium-catalyzed reaction, observing the ¹³C-labeled cyanide incorporated into a new molecule provides direct evidence of C-CN bond cleavage and subsequent functionalization. researchgate.net

Investigating Multistep Chemical Transformations and Intermediate Formation

Many chemical transformations proceed through a series of intermediates that are often too unstable or short-lived to be isolated. Isotopic labeling with 4-Bromobenzonitrile-cyano-¹³C can provide crucial evidence for the existence and structure of these transient species. If a proposed intermediate involves a structural change to the nitrile group, such as coordination to a metal center or formation of a ketenimine, the spectroscopic signature of the ¹³C label (e.g., a change in its ¹³C-NMR chemical shift) can be used to detect it.

In a complex, multistep synthesis, the ¹³C label acts as a "reporter," allowing chemists to follow the original cyano carbon through the entire sequence. If the label appears in an unexpected location in the final product, it points to a previously unknown rearrangement or alternative reaction pathway, compelling a re-evaluation of the proposed mechanism.

Kinetic Isotope Effect (KIE) Studies using 4-Bromobenzonitrile-cyano-13C

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org It is a highly sensitive probe for studying reaction mechanisms, particularly for identifying the rate-determining step and characterizing the transition state. illinois.edu The replacement of ¹²C with ¹³C in the cyano group of 4-bromobenzonitrile (B114466) results in a small but measurable change in reaction rate, providing profound mechanistic insights. princeton.edu

Determination of Primary and Secondary Carbon Kinetic Isotope Effects at the Cyano Carbon

The magnitude of the KIE depends on whether the isotopically substituted atom is directly involved in bond-breaking or bond-forming events in the rate-limiting step.

Primary KIE: A primary KIE is observed when a bond to the isotopically labeled carbon is being broken or formed in the rate-determining step. For reactions involving 4-Bromobenzonitrile-cyano-¹³C, a normal primary KIE (k₁₂/k₁₃ > 1) is expected for any reaction where the C≡N triple bond is cleaved or significantly altered in the slowest step. Typical values for ¹³C primary KIEs are in the range of 1.02 to 1.07. princeton.edubaranlab.org

Secondary KIE: A secondary KIE arises when the labeled atom is not directly involved in bond cleavage but its environment, such as its hybridization state, changes during the rate-determining step. wikipedia.orgnih.gov For example, in a nucleophilic addition to the cyano group, the carbon atom changes from sp to sp² hybridization. This change in bonding environment can lead to a small normal or inverse KIE (k₁₂/k₁₃ < 1).

| Reaction Type | Expected KIE Type | Typical k₁₂/k₁₃ Value | Interpretation |

|---|---|---|---|

| Decyanation (C-CN bond cleavage) | Primary | 1.03 - 1.05 | C-CN bond is breaking in the rate-determining step. |

| Nucleophilic Addition to Nitrile | Secondary | 1.01 - 1.03 | Change in hybridization from sp to sp² at the cyano carbon in the transition state. |

| Nitrile Hydrolysis (rate-limiting step is water attack) | Secondary | 1.01 - 1.02 | Hybridization change at the cyano carbon influences the rate. |

| Reaction remote from cyano group (e.g., Suzuki coupling at C-Br) | None | ~1.00 | The cyano group is not involved in the rate-determining step. |

Identification of Rate-Determining Steps and Transition State Characterization

The measurement of KIEs using 4-Bromobenzonitrile-cyano-¹³C is a powerful method for pinpointing the rate-determining step (RDS) of a reaction. illinois.edu A significant primary ¹³C KIE provides strong evidence that the chemistry involving the cyano carbon is part of the reaction's energetic bottleneck. For instance, in a transition metal-catalyzed cyanation reaction where an aryl halide is converted to a benzonitrile (B105546), if the reductive elimination of the nitrile is the slow step, a primary KIE would be observed when using a ¹³C-labeled cyanide source.

Furthermore, the magnitude of the KIE can offer details about the structure of the transition state (TS). According to the Hammond postulate, the structure of the TS resembles the species (reactant, intermediate, or product) to which it is closest in energy. princeton.edu

An early transition state (resembling the reactants) will show a small KIE because the bonding to the isotopic carbon has not changed significantly.

A late transition state (resembling the products) will also show a small KIE, as the bonding changes are nearly complete.

A symmetric, centered transition state , where the bond is roughly half-broken and half-formed, typically exhibits the maximum possible KIE. princeton.edu

By comparing experimentally determined KIEs with values calculated for different theoretical transition state models, researchers can gain a highly detailed picture of the reaction pathway.

| Observed Primary KIE (k₁₂/k₁₃) | Transition State (TS) Position | Description of TS Structure |

|---|---|---|

| ~1.00 | No involvement in RDS | Bonding to isotopic carbon is unchanged in the rate-determining step. |

| Small (e.g., 1.01-1.02) | Early or Late | TS resembles either the reactant or the product; bond breaking/forming is minimal or nearly complete. |

| Large (e.g., >1.04) | Symmetric/Centered | Bond to isotopic carbon is significantly weakened; TS is midway along the reaction coordinate for that bond. |

Correlation of Experimental KIEs with Computational Models

The synergy between experimental kinetic isotope effects (KIEs) and computational modeling provides a robust framework for dissecting reaction mechanisms at a molecular level. researchgate.net The 13C label in this compound is particularly informative as changes in bonding to this carbon atom during a reaction will manifest as a primary KIE, offering direct insight into the transition state structure. nih.gov

In a hypothetical nucleophilic aromatic substitution (SNAr) reaction where a nucleophile displaces the bromide of 4-Bromobenzonitrile, the 13C KIE at the cyano-carbon can help distinguish between different mechanistic possibilities. For instance, the formation of a Meisenheimer complex, a key intermediate in many SNAr reactions, involves a change in hybridization of the aromatic ring carbons. While the cyano-carbon is not directly involved in the bond-breaking or bond-forming with the nucleophile, its vibrational environment is altered in the transition state leading to the intermediate.

Computational models, often employing density functional theory (DFT), can be used to calculate the theoretical KIEs for various proposed mechanisms. researcher.life By comparing the experimentally measured KIEs with the computationally predicted values, chemists can validate or refute mechanistic hypotheses.

Table 1: Hypothetical Experimental and Calculated 13C KIEs for the SNAr Reaction of this compound

| Proposed Mechanism | Experimental k12/k13 | Calculated k12/k13 (DFT) | Conclusion |

| Concerted Displacement | 1.045 ± 0.005 | 1.010 | Unlikely |

| Stepwise (Meisenheimer) | 1.042 ± 0.004 | 1.040 | Consistent |

| Radical Nucleophilic Substitution | 1.020 ± 0.006 | 1.018 | Possible, but less likely |

The data in Table 1 illustrates how a close agreement between the experimental KIE and the calculated KIE for a stepwise mechanism involving a Meisenheimer complex would provide strong evidence for this pathway. The discrepancy with the concerted mechanism's calculated KIE would argue against its feasibility.

Probing Solvent Effects and Catalytic Interactions with Isotopic Labels

The environment in which a reaction occurs, including the solvent and any catalysts, can significantly influence the reaction rate and mechanism. Isotopic labeling of 4-Bromobenzonitrile at the cyano-carbon provides a sensitive probe to investigate these interactions.

Solvent molecules can interact with the nitrile group through dipole-dipole interactions or hydrogen bonding, and these interactions can change along the reaction coordinate. Such changes in solvation are reflected in the vibrational frequencies of the C≡N bond and, consequently, can influence the measured KIE. For example, a reaction proceeding through a more polar transition state than the ground state would be expected to show different KIEs in polar versus nonpolar solvents due to differential solvation of the isotopologues.

Table 2: Hypothetical Solvent Dependence of the 13C KIE for a Reaction of this compound

| Solvent | Dielectric Constant | Observed k12/k13 | Interpretation |

| Hexane | 1.88 | 1.035 | Baseline KIE in a non-polar environment. |

| Dichloromethane | 8.93 | 1.041 | Slight increase suggests a more polar transition state. |

| Acetonitrile | 37.5 | 1.048 | Significant increase indicates strong stabilization of a polar transition state. |

| Methanol | 32.7 | 1.055 | Largest KIE suggests specific hydrogen bonding interactions with the nitrile group in the transition state. chem-station.com |

In the context of catalysis, the 13C label can reveal details of how a catalyst interacts with the nitrile functionality. For instance, in a transition metal-catalyzed cross-coupling reaction, the nitrile group might coordinate to the metal center at some stage during the catalytic cycle. This coordination would significantly alter the electronic and steric environment of the cyano-carbon, leading to a measurable isotopic effect. By studying the KIE under catalytic versus non-catalytic conditions, or with different catalysts, researchers can gain insights into the role of the catalyst and the structure of the catalytically active species. nih.gov

Role in Advanced Materials Research and Polymer Science

Utilization of 4-Bromobenzonitrile-cyano-13C as a Labeled Precursor for Functional Materials

The presence of both a reactive bromine atom and a nitrile group makes 4-bromobenzonitrile (B114466) a versatile precursor in organic synthesis. When labeled with ¹³C, it becomes an invaluable tracer for understanding the formation and behavior of functional materials.

4-Bromobenzonitrile-cyano-¹³C serves as a key building block in the synthesis of ¹³C-labeled aromatic scaffolds, which are fundamental components in the design of advanced polymers. The bromine atom allows for participation in cross-coupling reactions, such as Suzuki or Stille coupling, enabling the incorporation of the labeled benzonitrile (B105546) unit into larger polymeric structures. The ¹³C-labeled nitrile group provides a distinct signal in NMR spectroscopy, allowing for the precise tracking of the monomer's incorporation into the polymer backbone.

Table 1: Polymer Design Applications of ¹³C-Labeled Aromatic Scaffolds

| Polymer Application | Role of ¹³C-Labeling | Research Finding |

| High-Performance Thermoplastics | Structural Verification | Confirmation of monomer integration and linkage within the polymer chain. |

| Conjugated Polymers for Electronics | Elucidation of Electronic Structure | Probing the electronic environment around the labeled site to understand charge transport pathways. |

| Porous Organic Polymers | Characterization of Pore Environment | Studying the local environment within the pores of the material. |

This table is generated based on the general applications of ¹³C-labeled monomers in polymer science.

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their performance and stability are often limited by defects at the surface and grain boundaries of the perovskite film. Surface passivation using organic molecules is an effective strategy to mitigate these defects and suppress non-radiative recombination.

4-Bromobenzonitrile has been identified as an effective passivating agent for perovskite films. The cyano (-C≡N) group can effectively passivate defects such as Pb-I antisites, Pb-clusters, and iodine vacancies. By using 4-Bromobenzonitrile-cyano-¹³C, researchers can employ techniques like solid-state NMR to gain detailed insights into the passivation mechanism. The ¹³C label acts as a probe, allowing for the direct observation of the interaction between the nitrile group and the perovskite surface. This helps to confirm the nature of the chemical bonding and the effectiveness of the passivation, leading to the rational design of more efficient and stable PSCs. The use of 4-bromobenzonitrile treatment has been shown to improve the power conversion efficiency of PSCs and enhance their ambient stability.

Table 2: Research Findings on Defect Passivation in Perovskite Solar Cells

| Defect Type | Passivating Group | Effect of Passivation |

| Pb-I Antisite | Cyano Group (-C≡N) | Suppression of non-radiative recombination. |

| Pb-Cluster | Cyano Group (-C≡N) | Improved power conversion efficiency. |

| Iodine Vacancy | Cyano Group (-C≡N) | Enhanced ambient stability of the device. |

This table is based on research findings for the non-labeled 4-bromobenzonitrile.

Mechanistic Insights into Polymerization and Cross-Linking Processes via ¹³C Tracking

Understanding the intricate mechanisms of polymerization and cross-linking is fundamental to controlling the final properties of a polymer. The use of ¹³C-labeled monomers like 4-Bromobenzonitrile-cyano-¹³C provides a powerful method for tracking these processes in real-time.

By monitoring the ¹³C NMR spectrum during a polymerization reaction, chemists can follow the consumption of the labeled monomer and the formation of new chemical bonds. This allows for the determination of reaction kinetics, the identification of intermediate species, and the elucidation of the polymerization mechanism. For instance, in the synthesis of polymers where the nitrile group might participate in or be affected by the reaction, the ¹³C label provides an unambiguous way to track its fate.

Similarly, in cross-linking reactions, where a three-dimensional network is formed, ¹³C tracking can reveal the extent of the reaction, the homogeneity of the cross-linking, and the formation of different types of cross-links. This information is vital for optimizing the mechanical and thermal properties of thermosetting polymers and elastomers.

Characterization of Polymer Structure and Dynamics using ¹³C-Solid State NMR

Solid-state NMR (ssNMR) spectroscopy is a non-destructive technique that provides detailed information about the structure, dynamics, and morphology of solid polymers. The introduction of a ¹³C label, as in 4-Bromobenzonitrile-cyano-¹³C, significantly enhances the utility of this technique.

The low natural abundance of ¹³C (about 1.1%) can make it challenging to obtain high-quality ssNMR spectra of polymers. By strategically incorporating ¹³C-labeled monomers, the signal-to-noise ratio is dramatically improved, allowing for more sophisticated NMR experiments to be performed.

Using ¹³C ssNMR, researchers can probe various aspects of polymer structure and dynamics:

Chain Conformation and Packing: The chemical shift of the ¹³C label is sensitive to the local electronic environment, providing information about the conformation of polymer chains and how they pack in the solid state.

Molecular Mobility: By measuring relaxation times and using specialized pulse sequences, the mobility of different segments of the polymer chain can be determined. This is crucial for understanding the glass transition temperature and other relaxation processes.

Domain Sizes in Multiphase Polymers: In polymer blends and block copolymers, ¹³C ssNMR can be used to measure the size of different domains and characterize the interface between them.

The insights gained from ¹³C ssNMR studies on polymers synthesized with 4-Bromobenzonitrile-cyano-¹³C are invaluable for developing new materials with enhanced performance characteristics.

Computational Chemistry and Theoretical Investigations of 13c Labeled Systems

Density Functional Theory (DFT) Calculations for Prediction of Isotopic Shifts

Density Functional Theory (DFT) has become a standard and powerful method for the in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgnih.gov These calculations are instrumental in assigning NMR peaks and understanding the electronic environment of specific nuclei within a molecule. rsc.org For 4-Bromobenzonitrile-cyano-¹³C, DFT can be employed to predict the isotopic shift, which is the change in the ¹³C chemical shift of the cyano carbon upon isotopic labeling compared to the unlabeled compound.

The prediction of NMR chemical shifts via DFT typically involves the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmdpi.com The accuracy of these predictions is highly dependent on the choice of the density functional and the basis set. nih.govmdpi.com Benchmark studies have shown that for ¹³C NMR chemical shift predictions, hybrid functionals like B3LYP and long-range corrected functionals, combined with appropriate basis sets such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), often provide a good balance of accuracy and computational cost. nih.govresearchgate.net

The isotopic shift arises from the slight changes in the vibrational averaging of the electronic structure due to the heavier mass of ¹³C compared to ¹²C. While the potential energy surface remains unchanged under the Born-Oppenheimer approximation, the vibrational wavefunctions and energy levels are mass-dependent. This leads to small differences in the thermally averaged magnetic shielding tensor, which is observed as an isotopic shift in the NMR spectrum. For carbon atoms bonded to heavy atoms like bromine, relativistic effects can also become significant and may need to be considered for highly accurate predictions. mdpi.comresearchgate.net

A typical computational protocol for predicting the ¹³C isotopic shift in 4-Bromobenzonitrile-cyano-¹³C would involve the steps outlined in the table below.

| Parameter | Description | Typical Selection |

|---|---|---|

| Geometry Optimization | Finding the minimum energy structure of both the ¹²C and ¹³C isotopologues. | B3LYP/6-31G(d) |

| NMR Calculation Method | Method to calculate the nuclear magnetic shielding tensors. | Gauge-Independent Atomic Orbital (GIAO) |

| Functional | Approximation to the exchange-correlation energy in DFT. | B3LYP, PBE0, ωB97X-D nih.gov |

| Basis Set | Set of functions used to build the molecular orbitals. | 6-311+G(2d,p), cc-pVTZ nih.gov |

| Solvation Model | Accounts for the effect of the solvent on the molecule's properties. | Polarizable Continuum Model (PCM) |

| Reference Standard | A standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to convert absolute shieldings to chemical shifts. | Calculated shielding of TMS |

The difference in the calculated chemical shift for the cyano carbon in the ¹³C-labeled and the unlabeled 4-bromobenzonitrile (B114466) provides the theoretical isotopic shift.

Theoretical Modeling of Kinetic Isotope Effects and Transition State Geometries

Theoretical modeling is a critical tool for understanding and predicting kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For reactions involving the cyano group of 4-Bromobenzonitrile, labeling the nitrile carbon with ¹³C can lead to a measurable ¹²C/¹³C KIE. DFT calculations are widely used to model these effects by locating the transition state (TS) geometries and calculating the vibrational frequencies of both the reactant and the transition state for the light (¹²C) and heavy (¹³C) isotopologues. researcher.lifeacs.org

The magnitude of the KIE is primarily determined by the changes in zero-point vibrational energies (ZPVEs) between the ground state (reactants) and the transition state. princeton.edu A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For a hypothetical nucleophilic addition to the cyano group of 4-Bromobenzonitrile-cyano-¹³C, the C≡N bond undergoes a change in hybridization from sp to sp², leading to changes in vibrational frequencies.

The computational workflow to model the KIE for such a reaction involves:

Locating Stationary Points: Optimizing the geometries of the reactants and the transition state on the potential energy surface using a selected DFT method.

Frequency Calculations: Performing vibrational frequency calculations for the optimized structures of both the ¹²C and ¹³C isotopologues. This confirms that the reactant structures are minima (zero imaginary frequencies) and the TS is a first-order saddle point (one imaginary frequency).

KIE Calculation: Using the calculated vibrational frequencies to compute the KIE, often employing statistical mechanics principles within the Bigeleisen-Mayer equation or by using simplified models that focus on the ZPVE differences.

The results of these calculations provide valuable insights into the reaction mechanism. For instance, a significant normal KIE (k₁₂/k₁₃ > 1) would suggest that the C≡N bond is weakened in the transition state, which is consistent with bond breaking or rehybridization from a triple to a double bond. Conversely, an inverse KIE (k₁₂/k₁₃ < 1) could indicate a stiffening of the relevant vibrational modes in the transition state. researcher.life

| Factor | Influence on KIE |

|---|---|

| Nature of Transition State | "Early" or "late" transition states, as described by the Hammond postulate, will exhibit different degrees of bond breaking/formation and thus different KIEs. princeton.edu |

| Vibrational Frequencies | Changes in the stretching and bending frequencies of the cyano group and adjacent bonds between the reactant and the transition state are the primary determinants of the KIE. |

| Tunneling | For reactions involving the transfer of light particles like hydrogen, quantum tunneling can be significant. For heavy atoms like carbon, it is generally less important but can be modeled. wikipedia.org |

| Computational Level of Theory | The choice of DFT functional and basis set can affect the calculated geometries and vibrational frequencies, thereby influencing the predicted KIE. |

Molecular Dynamics Simulations to Understand Isotope Effects on Molecular Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of molecular behavior, including conformational changes, diffusion, and intermolecular interactions. When applied to isotopically labeled systems like 4-Bromobenzonitrile-cyano-¹³C, MD can reveal how the increased mass of the ¹³C atom affects the dynamic properties of the molecule.

The primary influence of the ¹³C isotope in an MD simulation is its mass. While the force field, which describes the potential energy of the system, is identical for both ¹²C and ¹³C isotopologues, the difference in mass leads to changes in the dynamics:

Vibrational Dynamics: The frequencies of vibrational modes involving the ¹³C atom will be lower than those with ¹²C. This can be observed in the Fourier transform of the atomic velocity autocorrelation function from an MD trajectory. This can affect the rate of intramolecular vibrational energy redistribution.

Translational and Rotational Motion: For a single molecule, the increased mass will slightly decrease the translational and rotational velocities at a given temperature, which can impact properties like the diffusion coefficient in a solvent.

Intermolecular Interactions: While the isotopic substitution does not change the intermolecular potential energy surface, the altered dynamics can subtly influence the time-averaged experience of these interactions, potentially affecting properties of the condensed phase, such as liquid structure or transport properties.

To study these effects, one would typically run two separate MD simulations, one for the ¹²C- and one for the ¹³C-labeled 4-bromobenzonitrile, under identical conditions (temperature, pressure, solvent). By comparing the trajectories and calculated properties from the two simulations, the specific effects of the isotopic substitution can be isolated.

| Property | Expected Isotope Effect |

|---|---|

| Diffusion Coefficient | Slightly lower for the ¹³C-labeled molecule due to its higher mass. |

| Vibrational Spectra | Red-shift (lower frequency) for vibrational modes involving the C≡N bond. |

| Radial Distribution Functions | Minimal changes expected in the liquid structure, but subtle differences in the sharpness of peaks might be observable. |

| Reorientational Correlation Times | Slightly longer for the ¹³C isotopologue, indicating slower rotational motion. |

Electronic Structure Analysis of the ¹³C-Cyano Moiety in 4-Bromobenzonitrile

The electronic structure of a molecule describes the arrangement of its electrons in various energy levels and orbitals. Isotopic substitution does not alter the electronic potential energy surface, but it can have subtle, indirect effects on electronic properties through its influence on the molecule's vibrational state. For 4-Bromobenzonitrile-cyano-¹³C, analyzing the electronic structure of the ¹³C-cyano moiety provides insight into the bonding and reactivity of this functional group.

The cyano group features a carbon and a nitrogen atom that are sp-hybridized, forming a linear arrangement with a triple bond (one σ and two π bonds). libretexts.org The nitrogen atom is more electronegative than the carbon, leading to a significant dipole moment along the C≡N bond, with the carbon atom being electrophilic. researchgate.net The electronic properties of the cyano group are also influenced by the bromophenyl ring through resonance and inductive effects.

Computational methods, particularly DFT, can be used to analyze the electronic structure in detail. Key properties that can be calculated include:

Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help understand the molecule's reactivity. For benzonitrile (B105546), the LUMO often has significant character on the cyano group, indicating its susceptibility to nucleophilic attack. nih.gov

Atomic Charges: Population analysis methods (e.g., Mulliken, Natural Bond Orbital) can be used to quantify the partial charges on the atoms, confirming the electrophilic nature of the cyano carbon.

Bond Order: The strength and nature of the C≡N triple bond can be quantified through bond order calculations.

Vibrational Frequencies: The calculated frequency of the C≡N stretching mode is sensitive to the electronic environment. The substitution of ¹²C with ¹³C will cause a predictable decrease in this frequency due to the heavier mass, a phenomenon that is well-described by the harmonic oscillator model. This calculated isotopic frequency shift can be directly compared with experimental IR or Raman spectroscopy data. nih.gov

Future Directions and Emerging Research Avenues for 4 Bromobenzonitrile Cyano 13c

Development of Novel and More Efficient Synthetic Routes for Specific Labeling Patterns

Traditional methods for synthesizing isotopically labeled compounds often involve multi-step processes that can be lengthy and inefficient. chemrxiv.org A significant area of future research for 4-Bromobenzonitrile-cyano-13C lies in the development of more streamlined and efficient synthetic methodologies, particularly through late-stage isotopic incorporation.

A promising frontier is the advancement of Carbon Isotope Exchange (CIE) reactions. chemrxiv.orgacs.org Recent breakthroughs have demonstrated a one-pot, nickel-catalyzed strategy for the exchange of the nitrile group on aryl nitriles with a labeled cyanide source, such as Zinc Cyanide (Zn(¹³CN)₂). chemrxiv.org This late-stage functionalization is highly advantageous as it uses the unlabeled parent compound as the starting material, which eliminates the need for complex de novo synthesis. chemrxiv.org Research in this area will likely focus on expanding the substrate scope, improving catalyst efficiency, and developing more practical, air-stable catalyst systems to make the technology accessible to more laboratories. chemrxiv.org

Further research is also expected in adapting existing cyanation methods for isotopic labeling. Palladium-catalyzed cyanation of aryl halides is a popular method for preparing aromatic nitriles, and optimizing this for ¹³C incorporation from sources like K¹³CN is an ongoing goal. researchgate.net Additionally, exploring cyanide-free methods, such as the van Leusen reaction using ¹³C-labeled p-tosylmethyl isocyanide (TosMIC) in continuous flow systems, could offer safer and more scalable synthetic routes. rsc.org

| Synthetic Strategy | Description | Key Advantages | Research Focus |

|---|---|---|---|

| Late-Stage Carbon Isotope Exchange (CIE) | Direct exchange of the 12CN group with a 13CN source on the final molecule using a nickel catalyst. chemrxiv.org | - Eliminates need for lengthy de novo synthesis.

| - Developing more robust and air-stable catalysts.

|

| Catalytic Cyanation of Aryl Halides | Palladium- or copper-catalyzed coupling of an aryl halide (4-bromobenzonitrile precursor) with a 13C-labeled cyanide source (e.g., K13CN, Zn(13CN)2). researchgate.net | - Well-established and versatile reaction.

| - Optimizing reaction conditions for high isotopic incorporation.

|

| Cyanide-Free Flow Chemistry | Continuous flow synthesis using 13C-labeled reagents like TosMIC to convert ketones or other precursors into nitriles. rsc.org | - Improved safety profile by avoiding toxic cyanide gas.

| - Development of 13C-labeled cyanide-free reagents.

|

Exploration of New Catalytic Transformations Enabled by Isotopic Tracing

The ¹³C label in 4-Bromobenzonitrile-cyano-¹³C serves as an invaluable tracer for elucidating complex reaction mechanisms. musechem.com Isotopic labeling allows researchers to track the fate of specific atoms through catalytic cycles, providing direct evidence for proposed intermediates and pathways that would be difficult to obtain otherwise. musechem.comnih.gov

Future work will leverage 4-Bromobenzonitrile-cyano-¹³C to study a range of catalytic reactions. In transition metal catalysis, for example, it can be used to investigate the mechanisms of C-C and C-N bond-forming reactions where the nitrile group participates or directs the reaction. By analyzing the isotopic distribution in products and intermediates, researchers can gain insights into processes like oxidative addition, reductive elimination, and migratory insertion.

Another emerging area is the study of autocatalytic reactions. Recent research has shown that reactions involving hydrogen cyanide (a related nitrile) can exhibit autocatalysis, where the reaction products accelerate their own formation. acs.org Using 4-Bromobenzonitrile-cyano-¹³C in related systems could help determine whether the original cyano group is incorporated into the catalytic species or if it acts merely as a directing group while other reactants form the catalyst. The ability to distinguish the labeled carbon from other carbon sources is key to understanding these complex networks. acs.orgnih.gov This mechanistic understanding is critical for the design of new, more efficient catalytic systems.

Integration into Multimodal Spectroscopic and Imaging Techniques for Enhanced Research Capabilities

The presence of the ¹³C nucleus makes 4-Bromobenzonitrile-cyano-¹³C an ideal probe for a variety of advanced spectroscopic and imaging techniques. The integration of data from multiple analytical platforms—a multimodal approach—can provide a more complete picture of molecular structure, function, and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a cornerstone technique for analyzing isotopically labeled compounds. The ¹³C label provides a distinct signal that allows for unambiguous tracking of the molecule in complex mixtures. nih.gov It offers significant advantages, including a large chemical shift range and the ability to detect quaternary carbons, providing unique insights into the carbon backbone of molecules. frontiersin.org Future applications will involve using specialized NMR pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), to filter signals and exclusively measure ¹³C enrichment in complex biological or chemical systems. acs.orgrsc.org This allows for precise quantification and structural analysis that would be impossible with unlabeled compounds. nih.gov

Mass Spectrometry (MS): In conjunction with NMR, high-resolution mass spectrometry is a powerful tool for analyzing ¹³C-labeled compounds. frontiersin.org LC-MS (Liquid Chromatography-Mass Spectrometry) techniques can precisely determine the mass shift caused by the ¹³C isotope, allowing for the quantification of labeled versus unlabeled species. nih.gov An emerging application is Mass Spectrometry Imaging (MSI), which can visualize the spatial distribution of metabolites in situ. nih.gov Using 4-Bromobenzonitrile-cyano-¹³C as a precursor in biological systems or materials science could allow researchers to map where the molecule and its derivatives are located within a tissue or composite material. nih.gov

The synergistic use of NMR and MS is a particularly powerful future direction. frontiersin.org For instance, ¹³C-MSI could identify regions of interest in a sample, which could then be extracted for detailed structural elucidation by high-resolution NMR. This combination allows researchers to connect spatial information with precise molecular structure and metabolic flux information. frontiersin.orgnih.gov

Q & A

Q. How can I verify the isotopic purity of 4-bromobenzonitrile-cyano-13C, and what analytical methods are recommended?

Methodological Answer: Isotopic purity is critical for NMR and kinetic studies. Use gas chromatography-mass spectrometry (GC-MS) with a chiral column to separate isotopic variants . For quantification, 13C NMR (at 125 MHz or higher) can directly assess the 13C-enrichment at the cyano group. Cross-validate with elemental analysis (EA) to confirm the absence of unlabeled carbon. Reference standards (e.g., unlabeled 4-bromobenzonitrile) must be analyzed under identical conditions to rule out contamination .

Q. What synthetic routes are most reliable for preparing this compound?

Methodological Answer: The cyano-13C group is typically introduced via nucleophilic substitution or Sandmeyer reaction using K13CN. For example:

React 4-bromobenzyl bromide with K13CN in DMF at 80°C for 24 hours.

Purify via recrystallization (mp 110–112°C) .

Critical Note: Monitor reaction progress with TLC (silica gel, hexane:EtOAc 4:1). Optimize solvent polarity to avoid byproducts like 4-bromobenzamide, which may form under excess moisture .

Q. How do I characterize the physical properties (e.g., melting point, solubility) of this compound for reproducibility?

Methodological Answer:

- Melting Point: Reported mp ranges (110–112°C) may vary due to isotopic effects. Use a calibrated melting-point apparatus and report heating rates (e.g., 1°C/min) .

- Solubility: Test in DMSO, THF, and chloroform. The compound is sparingly soluble in water but dissolves fully in DMSO (ideal for NMR studies). Document solvent purity (e.g., deuterated solvents for NMR) to avoid discrepancies .

Advanced Research Questions

Q. How can I resolve contradictions in reported reaction yields when using this compound in Suzuki-Miyaura couplings?

Methodological Answer: Contradictions often arise from:

Catalyst poisoning : The cyano group can coordinate to palladium, reducing activity. Use Pd(OAc)₂ with SPhos ligand to enhance stability .

Isotopic steric effects : 13C labeling may subtly alter reaction kinetics. Conduct kinetic isotope effect (KIE) studies by comparing labeled/unlabeled substrates under identical conditions (e.g., 25°C, 12h).

Data Validation: Perform LC-MS to confirm coupling product (e.g., biphenyl derivatives) and quantify unreacted starting material .

Q. What strategies mitigate isotopic scrambling during functionalization of this compound?

Methodological Answer: Isotopic scrambling is common in high-temperature reactions. Mitigation approaches include:

Low-temperature lithiation : Use LDA at -78°C to generate the aryl lithium intermediate before quenching with electrophiles.

Protection of the cyano group : Convert the nitrile to a protected imine (e.g., using TMSCl) prior to Grignard reactions .

Validation: Analyze products via 13C NMR to confirm retention of 13C at the cyano position .

Q. How do I design experiments to study the isotopic labeling’s impact on vibrational spectroscopy (e.g., IR)?

Methodological Answer:

- Record FT-IR spectra of both 12C and 13C variants in KBr pellets.

- The cyano stretch (νC≡N) shifts from ~2225 cm⁻¹ (12C) to ~2170 cm⁻¹ (13C).

- Use DFT calculations (B3LYP/6-31G*) to model vibrational modes and correlate with experimental data.

Critical Note: Control humidity during measurements, as moisture may broaden peaks .

Data Contradiction Analysis

Q. How to address discrepancies in literature-reported melting points for 4-bromobenzonitrile derivatives?

Methodological Answer: Discrepancies (e.g., mp 110–112°C vs. 108–110°C) may arise from:

Purity : Commercial samples often list >98% purity (GC), but residual solvents (e.g., DMF) depress mp. Repurify via column chromatography (silica gel, hexane:EtOAc) .

Polymorphism : Some derivatives exhibit multiple crystalline forms. Perform XRD to confirm the dominant phase .

Methodological Tables

| Parameter | This compound | Unlabeled Analog |

|---|---|---|

| 13C NMR Shift (cyano) | δ 118–120 ppm | δ 112–115 ppm |

| IR νC≡N | ~2170 cm⁻¹ | ~2225 cm⁻¹ |

| Solubility (DMSO) | >50 mg/mL | >50 mg/mL |

| Data synthesized from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.